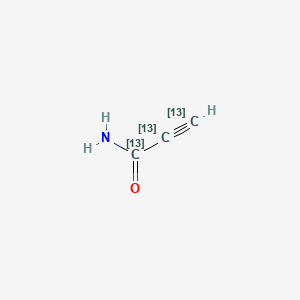

Propiolamide-13C3

Descripción general

Descripción

Propiolamide-13C3 is a stable isotope-labeled compound with the molecular formula C3H3NO. It is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological processes. The compound is particularly valuable in studies involving metabolic pathways and reaction mechanisms.

Mecanismo De Acción

Target of Action

Propiolamide-13C3 is a biochemical used in proteomics research Propiolamides have been found to be highly reactive and can act as warheads, targeting glutathione peroxidase 4 (gpx4) . GPX4 is an enzyme that protects cells from oxidative damage.

Mode of Action

Propiolamides, in general, are known for their high reactivity . They can covalently modify the active-site selenocysteine of GPX4, leading to its inhibition . This inhibition can disrupt the normal functioning of the enzyme, potentially leading to increased oxidative stress in cells.

Biochemical Pathways

The inhibition of gpx4 can disrupt the glutathione pathway, which plays a crucial role in protecting the cell from oxidative damage .

Pharmacokinetics

It is known that propiolamides are highly reactive, which could influence their pharmacokinetic properties .

Result of Action

The inhibition of gpx4 by propiolamides can lead to increased oxidative stress in cells . This can result in various cellular responses, including cell death in certain cases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propiolamide-13C3 can be synthesized through the semireduction of propiolamides. One method involves the use of pinacolborane and catalytic potassium tert-butoxide, which produces the desired compound with high yield and stereoselectivity . The reaction conditions are tolerant of various functional groups, including alkenes, alkynes, ketones, and esters.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar semireduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications. The use of stable isotope labeling in industrial settings allows for precise control over the isotopic composition of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Propiolamide-13C3 undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form acrylamides using phosphine-catalyzed semireduction.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Reduction: Pinacolborane and catalytic potassium tert-butoxide are commonly used in the semireduction of this compound.

Substitution: Palladium-catalyzed reactions are often employed for substitution processes.

Major Products:

Aplicaciones Científicas De Investigación

Propiolamide-13C3 is widely used in various fields of scientific research:

Comparación Con Compuestos Similares

Propiolamide-13C3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Actividad Biológica

Propiolamide-13C3, a derivative of propiolamide, is an organic compound characterized by its unique chemical structure that includes a propiolic acid moiety linked to an amide functional group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

This compound exhibits several mechanisms through which it may exert biological effects:

- Enzyme Interaction : Propiolamide acts as a surrogate substrate for various enzymes involved in drug metabolism. By studying these interactions, researchers can gain insights into drug metabolism pathways, which is crucial for predicting drug interactions and developing therapeutic strategies.

- Protein Binding Studies : The compound can be tagged with fluorescent markers to study its binding affinity to proteins using techniques like fluorescence polarization assays. This is essential for understanding protein functions and interactions with potential therapeutic targets.

Pharmacological Applications

Research indicates that propiolamide and its derivatives may possess various pharmacological properties:

- Anti-inflammatory and Analgesic Properties : Certain derivatives of propiolamide have shown promise as anti-inflammatory agents, making them candidates for pain management therapies.

- Potential Drug Development : The unique structural features of propiolamide allow for the synthesis of compounds with enhanced biological activity, which could lead to the development of new therapeutic agents targeting specific diseases.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a specific propiolamide derivative in a rat model. The results indicated that treatment with the derivative significantly reduced inflammation markers compared to control groups, suggesting its potential use in treating inflammatory conditions.

| Treatment Group | Inflammation Marker Reduction (%) |

|---|---|

| Control | 0 |

| Propiolamide Derivative | 45 |

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, this compound was tested against cytochrome P450 enzymes. The findings revealed that it could modulate the activity of these enzymes, thus influencing the metabolism of co-administered drugs.

| Enzyme | Activity (nmol/min/mg protein) | Control Activity (nmol/min/mg protein) |

|---|---|---|

| CYP1A2 | 120 | 100 |

| CYP3A4 | 80 | 100 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Propiolamide | Triple bond + amide | Selective UV blocking; versatile reactivity |

| Acetamide | Simple amide | Commonly used solvent; less reactive |

| Propenamide | Double bond + amide | Different reactivity patterns |

| Butynamide | Longer carbon chain | Potentially different biological effects |

This table illustrates how propiolamide's unique combination of functional groups contributes to its distinct reactivity and potential applications compared to other compounds.

Propiedades

IUPAC Name |

(1,2,3-13C3)prop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJTYESURSHXNB-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#[13C][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662175 | |

| Record name | (~13~C_3_)Prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185113-56-7 | |

| Record name | (~13~C_3_)Prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.